molecular formula C8H14O2 B1587546 Ethyl 4-methyl-4-pentenoate CAS No. 4911-54-0

Ethyl 4-methyl-4-pentenoate

Cat. No.: B1587546
CAS No.: 4911-54-0
M. Wt: 142.2 g/mol
InChI Key: RRTBSPBUHUUTHR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-4-pentenoate is an organic compound with the molecular formula C8H14O2. It is an olefin ester, characterized by the presence of both an ester functional group and an olefinic (alkene) bond. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

Ethyl 4-methyl-4-pentenoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions such as isomerization and polymerization.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and olefins.

    Medicine: Research into potential pharmaceutical applications, including the synthesis of drug intermediates.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its ester functionality.

Mechanism of Action

Target of Action

Ethyl 4-methyl-4-pentenoate is an olefin ester

Mode of Action

this compound undergoes iron carbonyl-promoted isomerization to α,β-unsaturated esters . This transformation can influence the compound’s interaction with its targets, potentially altering their function and leading to various downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the rate and extent of its isomerization to α,β-unsaturated esters . Furthermore, the compound’s flammability indicates that it should be handled and stored carefully to prevent accidents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-4-pentenoate can be synthesized through the esterification of 4-methyl-4-pentenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or acidic catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Comparison with Similar Compounds

  • Ethyl 2-methyl-4-pentenoate
  • Methyl 4-pentenoate
  • 4-Pentenoic acid
  • 3-Methyl-4-pentenoic acid

Comparison: Ethyl 4-methyl-4-pentenoate is unique due to the presence of both an ester group and a methyl-substituted olefinic bond. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. For example, ethyl 2-methyl-4-pentenoate has a similar structure but differs in the position of the methyl group, affecting its reactivity and applications.

Properties

IUPAC Name

ethyl 4-methylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTBSPBUHUUTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392296
Record name Ethyl 4-methyl-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4911-54-0
Record name Ethyl 4-methyl-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methyl-4-pentenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-methyl-2-propen-1-ol (12.9 g, 0.18 mol), triethyl orthoacetate (230.0 mL, 1.3 mol) and propionic acid (0.9 mL, 0.12 mol) was heated to 170° C. (external). The reaction apparatus was equipped with a Vigreaux Claisen adapter with a collection flask to remove the ethanol produced. The reaction mixture was left under reflux overnight. The excess amount of triethyl orthoacetate was gently distilled off at 130 mm Hg until the temperature in the reaction flask began to increase. After the reaction was cool, the remaining liquid was treated with 300 mL of 10% monobasic potassium phosphate and the left reaction was stirred for 90 min at ambient temperature. The reaction mixture was extracted with diethyl ether (3×100 mL). The combined organic phase was dried over Na2SO4 and concentrated in vacuo to give a yellow oil. Flash column chromatography of this oil (silica gel, 4:1 hexane/diethyl ether) afforded compound 7 as a colorless oil (17.0 g, 0.12 mmol, 67%) (Gen et al. (1973) J. Am. Chem. Soc. 95, 2656-2663).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
hexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of converting ethyl 4-methyl-4-pentenoate to its α,β-unsaturated ester isomer?

A1: While the provided research article [] focuses on the methodology of the isomerization process, the significance of generating α,β-unsaturated esters lies in their versatile reactivity. These compounds are valuable building blocks in organic synthesis. The presence of the conjugated double bond system makes them susceptible to various reactions, including nucleophilic additions, Diels-Alder reactions, and polymerization, making them useful intermediates for synthesizing more complex molecules.

Q2: How does the iron carbonyl catalyst improve the yield of the α,β-unsaturated ester compared to simple catalyzed isomerization?

A2: The research demonstrates that using Fe(CO)5 under UV irradiation or Fe(CO)3(cis-cyclooctene)2 as catalysts significantly enhances the yield of the α,β-unsaturated ester compared to simple catalyzed isomerization of this compound. [] This improvement is attributed to the dual role of the iron carbonyl complex:

  1. Stabilization: The iron carbonyl unit coordinates with the newly formed α,β-unsaturated ester through η4-oxadiene pi coordination. This coordination stabilizes the desired product and prevents it from undergoing further isomerization or degradation, thus increasing the final yield to 90%. []

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